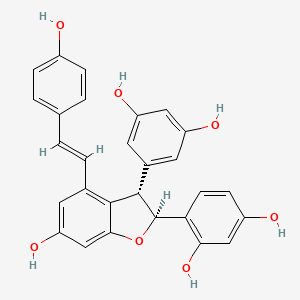
2-Fluoro-7,8-dihydro-1,6-naphthyridin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-7,8-dihydro-1,6-naphthyridin-5(6H)-one is a fluorinated heterocyclic compound Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-7,8-dihydro-1,6-naphthyridin-5(6H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Naphthyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions could introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens, acids, and bases.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield oxo derivatives, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
2-Fluoro-7,8-dihydro-1,6-naphthyridin-5(6H)-one could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and biological pathways.
Medicine: Possible applications in drug discovery and development, particularly in designing molecules with enhanced stability and activity.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. Generally, the compound could interact with enzymes, receptors, or other proteins, potentially inhibiting or activating their function. The fluorine atom might enhance binding affinity or alter the compound’s metabolic stability.
Comparación Con Compuestos Similares
Similar Compounds
7,8-Dihydro-1,6-naphthyridin-5(6H)-one: Lacks the fluorine atom, potentially less stable or active.
2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one: Chlorine instead of fluorine, different reactivity and properties.
2-Bromo-7,8-dihydro-1,6-naphthyridin-5(6H)-one: Bromine instead of fluorine, different reactivity and properties.
Uniqueness
The presence of the fluorine atom in 2-Fluoro-7,8-dihydro-1,6-naphthyridin-5(6H)-one can significantly alter its chemical and biological properties, potentially making it more stable, more active, or more selective in its interactions compared to similar compounds.
Propiedades
Fórmula molecular |
C8H7FN2O |
|---|---|
Peso molecular |
166.15 g/mol |
Nombre IUPAC |
2-fluoro-7,8-dihydro-6H-1,6-naphthyridin-5-one |
InChI |
InChI=1S/C8H7FN2O/c9-7-2-1-5-6(11-7)3-4-10-8(5)12/h1-2H,3-4H2,(H,10,12) |
Clave InChI |
QADOOSYCWHDMIR-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=O)C2=C1N=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1S,3R,13S,14R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,21,22,24-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B14853128.png)



![2-[4-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B14853155.png)


![2-[2-[6-(2-Cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoic acid](/img/structure/B14853184.png)
![9-Chloro-8-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14853186.png)




